N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide
CAS No.: 946335-53-1
Cat. No.: VC8330248
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946335-53-1 |
|---|---|
| Molecular Formula | C14H13N5O2S |
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H13N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h1-10,15H,11H2 |
| Standard InChI Key | LEQZZTUBPCCAFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide (molecular formula: C₁₅H₁₄N₅O₂S) features a benzenesulfonamide group linked via a methylene bridge to a 1-phenyltetrazole moiety. The compound’s molecular weight is 333.36 g/mol, as calculated from its formula . Key structural elements include:
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A sulfonamide group (-SO₂NH-), known for enhancing hydrogen-bonding interactions with biological targets.
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A tetrazole ring, a nitrogen-rich heterocycle that mimics carboxylate groups in drug-receptor interactions.
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A phenyl substituent on the tetrazole, which influences lipophilicity and steric interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₅O₂S | |
| Molecular Weight | 333.36 g/mol | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 |
Synthetic Pathways and Modifications
General Synthesis Strategies
While no explicit synthesis protocol exists for N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzenesulfonamide, analogous compounds suggest a multi-step approach:
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Tetrazole Formation: Cyclization of phenyl-substituted nitriles with sodium azide in the presence of ammonium chloride, a method validated for related tetrazole derivatives.
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Sulfonamide Coupling: Reaction of the tetrazole-methylamine intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Structural Modifications
Variants such as the 4-fluorophenyl analog and nitro-substituted derivatives highlight strategies to fine-tune properties:
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Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Improve metabolic stability and target affinity.
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Halogenation (e.g., 4-fluoro): Enhances lipophilicity and bioavailability .
Structural and Electronic Analysis
Conformational Dynamics
The compound’s rotatable bonds (5 in total) permit flexibility, enabling adaptation to diverse binding pockets. Density functional theory (DFT) studies on similar sulfonamides reveal:
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A planar sulfonamide group that stabilizes interactions with enzymatic active sites.
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Tautomerism in the tetrazole ring, favoring the 1H-tautomer in physiological conditions .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).
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NMR: Distinct signals for the sulfonamide NH (~7.5 ppm) and tetrazole protons (~8.5–9.0 ppm) .
Biological Activities and Mechanisms
Table 2: Comparative Biological Data for Analogous Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Source |
|---|---|---|---|
| N-((1-(4-Fluorophenyl)tetrazol-5-yl)methyl)benzenesulfonamide | S. aureus | 4 | |
| 2-Methyl-5-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | E. coli | 8 |
Enzyme Inhibition
The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Tetrazole moieties further enhance binding via π-π stacking with conserved phenylalanine residues.
Pharmacological Applications and Challenges
Drug Development Prospects
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Antibacterial Agents: Structural analogs show promise against multidrug-resistant strains, with lower cytotoxicity (IC₅₀ > 50 µM in mammalian cells) .
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Anticancer Candidates: Tetrazole-containing sulfonamides inhibit carbonic anhydrase IX, a target in hypoxic tumors.
ADME Profile
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Absorption: Moderate oral bioavailability (40–60%) due to balanced lipophilicity (XLogP3-AA = 1.8) .
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Metabolism: Hepatic oxidation of the tetrazole ring generates inactive metabolites, necessitating prodrug strategies.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Targeted Modifications: Explore zwitterionic derivatives to enhance blood-brain barrier penetration.
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In Vivo Studies: Validate efficacy in murine infection models, particularly against ESKAPE pathogens.
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